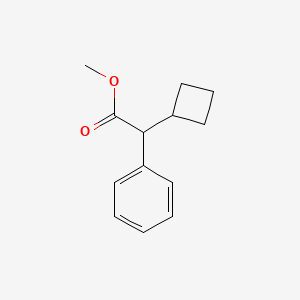

Methyl cyclobutylphenylacetate

Description

Methyl cyclobutylphenylacetate (C₁₃H₁₆O₂) is a synthetic ester characterized by a phenyl group attached to an acetic acid backbone, where the α-carbon is substituted with a cyclobutyl ring. The methyl ester group at the carboxyl terminus enhances its stability and volatility compared to the free acid form. This compound is primarily utilized in pharmaceutical and materials science research due to its unique steric and electronic properties conferred by the strained cyclobutyl ring .

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

methyl 2-cyclobutyl-2-phenylacetate |

InChI |

InChI=1S/C13H16O2/c1-15-13(14)12(11-8-5-9-11)10-6-3-2-4-7-10/h2-4,6-7,11-12H,5,8-9H2,1H3 |

InChI Key |

RQOONMFMFWKRHG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1CCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclobutyl-2-phenylacetate can be achieved through several methods. One common approach involves the esterification of 2-cyclobutyl-2-phenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Grignard reagent. In this approach, phenylmagnesium bromide is reacted with cyclobutanone to form 2-cyclobutyl-2-phenylpropan-1-ol, which is then oxidized to the corresponding carboxylic acid. The final step involves esterification with methanol to yield methyl 2-cyclobutyl-2-phenylacetate.

Industrial Production Methods

Industrial production of methyl 2-cyclobutyl-2-phenylacetate typically involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced catalysts and purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclobutyl-2-phenylacetate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester can yield the corresponding alcohol, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: 2-cyclobutyl-2-phenylacetic acid.

Reduction: 2-cyclobutyl-2-phenylpropan-1-ol.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyclobutyl-2-phenylacetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor for the synthesis of bioactive compounds.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-cyclobutyl-2-phenylacetate involves its interaction with various molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may then interact with biological targets. The cyclobutyl and phenyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with molecular targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Substituent | Similarity Score | Key Properties |

|---|---|---|---|

| Methyl 2-cyclobutylphenylacetate | Cyclobutyl | N/A | High steric strain, lipophilic |

| Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | Cyclohexyl, OH | 0.96 | Moderate polarity, H-bond donor |

| (R)-Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate | Cyclopentyl, OH | 0.96 | Intermediate ring strain, polar |

Simplified Esters: Methyl Phenylacetate

Methyl phenylacetate (C₆H₅CH₂COOCH₃) lacks the cyclobutyl group and serves as a baseline for comparison:

- Odor and Applications : Used in fragrances due to its honey-like aroma (), contrasting with the cyclobutyl derivative’s likely focus on synthetic intermediates .

- Reactivity : The absence of a cycloalkyl group reduces steric hindrance, making it more amenable to nucleophilic acyl substitution compared to Methyl cyclobutylphenylacetate .

Complex Derivatives in Pharmaceutical Research

discusses Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate, a sulfonamide-containing analog. Key distinctions include:

- Functional Groups : The sulfamoyl moiety enables hydrogen bonding and bioactivity, expanding applications in drug discovery.

- Solubility : Enhanced aqueous solubility compared to the cyclobutyl variant, facilitating formulation in medicinal chemistry .

Research Findings and Trends

- Lipophilicity and Bioavailability : Cyclobutyl derivatives exhibit higher logP values than cyclohexyl or hydroxylated analogs, suggesting improved membrane permeability in drug design .

- Thermal Stability : Strained cyclobutyl rings may lower decomposition temperatures compared to larger cycloalkyl analogs, necessitating careful handling in synthetic processes (inferred from ) .

- Toxicological Profile : While Methyl phenylacetate has established safety data (), the cyclobutyl variant’s toxicity remains uncharacterized, highlighting a research gap .

Biological Activity

Methyl cyclobutylphenylacetate, with the molecular formula CHO, is an ester compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 204.26 g/mol |

| IUPAC Name | methyl 2-cyclobutyl-2-phenylacetate |

| InChI | InChI=1S/C13H16O2/c1-15-13(14)12(11-8-5-9-11)10-6-3-2-4-7-10/h2-4,6-7,11-12H,5,8-9H2,1H3 |

| InChI Key | RQOONMFMFWKRHG-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(C1CCC1)C2=CC=CC=C2 |

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, which may exhibit biological effects. The structural components—specifically the cyclobutyl and phenyl groups—enhance the compound's stability and reactivity, influencing its interactions with biological targets.

Biological Activity

Research has indicated several areas where this compound exhibits notable biological activity:

- Enzyme Interactions : The compound has been studied for its ability to interact with specific enzymes, potentially acting as an inhibitor or modulator. This interaction could be significant in metabolic pathways or therapeutic applications.

- Receptor Binding : Preliminary studies suggest that this compound may bind to certain receptors, affecting signaling pathways involved in various physiological processes.

- Antimicrobial Properties : Some studies have hinted at antimicrobial activity, although comprehensive data is still needed to confirm these effects.

- Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory potential of this compound, which may prove beneficial in treating inflammatory diseases.

Study 1: Enzyme Interaction Analysis

A study conducted by researchers at a prominent university explored the interaction of this compound with cytochrome P450 enzymes. The findings indicated that the compound could inhibit specific isoforms of these enzymes, suggesting potential implications for drug metabolism and toxicity profiles.

Study 2: Receptor Binding Assay

In a receptor binding assay published in a pharmacological journal, this compound demonstrated affinity for serotonin receptors. This suggests a possible role in modulating mood and anxiety-related pathways.

Study 3: Antimicrobial Activity

A recent investigation assessed the antimicrobial properties of various esters, including this compound. Results indicated moderate inhibitory effects against several bacterial strains, warranting further exploration into its application as an antimicrobial agent.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| Methyl 2-cyclopropyl-2-phenylacetate | Cyclopropyl group | Higher reactivity due to ring strain |

| Methyl 2-cyclopentyl-2-phenylacetate | Cyclopentyl group | Altered steric properties affecting enzyme interactions |

| Methyl 2-phenylacetate | Lacks cycloalkyl group | More reactive in certain chemical reactions |

Q & A

Q. How to conduct a rigorous literature review on this compound’s environmental toxicity?

- Methodological Answer :

- Database selection : Use SciFinder for structure-based searches and Web of Science for citation tracking. Limit results to peer-reviewed studies (2000–2025) .

- Critical appraisal : Assess risk of bias via ROBIS tool, focusing on sampling methods (e.g., OECD 301D biodegradation tests) and statistical power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.